molecular formula C8H6F3NO2 B064435 Methyl 4-(trifluoromethyl)nicotinate CAS No. 175204-82-7

Methyl 4-(trifluoromethyl)nicotinate

Cat. No. B064435
Key on ui cas rn: 175204-82-7
M. Wt: 205.13 g/mol
InChI Key: RFUABQNZKSSKRX-UHFFFAOYSA-N
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Patent
US05756497

Procedure details

To a stirred suspension of LAH (0.64 g, 17.0 mmol) in THF (30 mL) at -78° C. was added dropwise methyl 4-trifluoromethylnicotinate (1.74 g, 8.48 mmol) in THF (20 mL). The mixture was stirred for 1 h then carefully quenched with aqueous NaHCO3 (80 mL) and extracted with CH2Cl2 (3×100 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give 3-hydroxymethyl-4-trifluoromethylpyridine as an oil (TLC: Rf = 0.35 (1:1 hexane:EtOAc)).
Name
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[F:7][C:8]([F:20])([F:19])[C:9]1[C:14]([C:15](OC)=[O:16])=[CH:13][N:12]=[CH:11][CH:10]=1>C1COCC1>[OH:16][CH2:15][C:14]1[CH:13]=[N:12][CH:11]=[CH:10][C:9]=1[C:8]([F:20])([F:7])[F:19] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.74 g
Type
reactant
Smiles
FC(C1=CC=NC=C1C(=O)OC)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then carefully quenched with aqueous NaHCO3 (80 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=NC=CC1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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